2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione
Description
This compound is a thiazolidinone derivative characterized by a (5Z)-5-(2,4-dichlorophenyl)methylidene group, a sulfanylidene (C=S) moiety, and a fused octahydro-1H-isoindole-1,3-dione ring system. The Z-configuration at the C5 position is critical for its stereochemical and electronic properties, influencing its molecular interactions and stability. The isoindole-dione moiety introduces structural rigidity, which may affect binding affinity in biological systems. While direct evidence for its synthesis or applications is absent in the provided literature, its structural features align with bioactive thiazolidinones reported in pharmacological studies, such as antimicrobial or antihyperglycemic agents .
Properties
IUPAC Name |
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-10-6-5-9(13(20)8-10)7-14-17(25)22(18(26)27-14)21-15(23)11-3-1-2-4-12(11)16(21)24/h5-8,11-12H,1-4H2/b14-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHINWQNCQTZNB-AUWJEWJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)N3C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C(=O)N(C2=O)N3C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione typically involves the condensation of 2,4-dichlorobenzaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse biological activities depending on substituents and stereochemistry. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations:
Rigid Scaffolds: The isoindole-dione moiety in the target compound introduces conformational constraints absent in simpler thiazolidinones (e.g., ), which may improve target binding specificity.
Synthesis Methods :
- Most analogs (e.g., ) are synthesized via reflux condensation or cyclization, suggesting the target compound could follow similar routes. However, the isoindole-dione component may require additional steps, such as Diels-Alder reactions or ring-closing metathesis.
Spectroscopic Characterization :
- ¹H NMR is critical for confirming Z/E configurations (e.g., imine protons in appear at 6.94–8.75 ppm). For the target compound, the absence of NH₂ or CH₂ protons (as in ) would corroborate cyclization.
Biological Activity: Thiazolidinones with naphthyl () or bromoindole () groups show antihyperglycemic and anti-tubercular activities, respectively. The target compound’s dichlorophenyl group may confer antimicrobial properties, as seen in halogenated heterocycles .
Computational Studies :
- Molecular dynamics (e.g., GROMACS in ) could predict the target compound’s binding modes, leveraging its dichlorophenyl group for hydrophobic interactions in enzyme active sites.
Biological Activity
The compound 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-octahydro-1H-isoindole-1,3-dione is a complex organic molecule known for its diverse biological activities. This article aims to explore its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazolidinone ring and an isoindole moiety, contributing to its unique biological properties. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor , anti-inflammatory agent , and anticancer compound .
Key Activities:
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in various biochemical pathways.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : It has been evaluated for its ability to reduce inflammation markers in vitro.
The mechanism through which this compound exerts its biological effects involves the following:
- Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their activity and disrupting metabolic pathways.
- Cell Signaling Interference : It may interfere with cell signaling pathways that regulate cell proliferation and survival.
Case Studies
Several studies have explored the biological activity of similar thiazolidinone derivatives. Here are notable findings:
Experimental Data
In a recent study examining the anticancer effects of thiazolidinones, compounds structurally related to our target were tested for their cytotoxicity against human cancer cell lines. The results indicated that:
- IC50 Values : Ranged from 10 µM to 30 µM across different cell lines.
- Mechanism : Induction of caspase-dependent apoptosis was observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
